molecular formula C8H5N5 B2686852 7-Azidoquinoxaline CAS No. 130130-97-1

7-Azidoquinoxaline

Cat. No.: B2686852
CAS No.: 130130-97-1
M. Wt: 171.163
InChI Key: OAPQCKMRAMPKHH-UHFFFAOYSA-N
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Description

7-Azidoquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .


Synthesis Analysis

The synthesis of this compound involves structural modification of quinoxalines through 1,3-dipolar cycloaddition . This process involves the reaction of 7-azido-6-fluoroquinoxaline with norbornenes, enamines of cyclic ketones, and dimethyl acetylenedicarboxylate . Other synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of this compound can be modified through 1,3-dipolar cycloaddition . The stability of 1,2,3-triazoline adducts was studied and the structure of the products of their molecular rearrangements was established .


Chemical Reactions Analysis

Quinoxalines, including this compound, undergo various chemical reactions. For example, they can undergo 1,3-dipolar cycloaddition . Other reactions include Aza-Diels-Alder reaction and Imino-Diels-Alder reaction .

Scientific Research Applications

1. Synthesis and Anticancer Activities

A study by El-Tombary & El‐Hawash (2014) focused on synthesizing novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides, using 2-hydrazino-3-phenylquinoxaline as a key intermediate. These compounds demonstrated potent antioxidant activities and broad spectrum anticancer activity against various cancer cell lines. This study highlights the potential of quinoxaline derivatives in developing new anticancer drugs.

2. Antiviral Activity Research

The study by El-Tombary & El‐Hawash (2014) also investigated the antiviral activities of the synthesized quinoxaline compounds against Herpes Simplex virus type-1 (HSV-1). Although the antiviral activity was found to be weak compared to the control, this research contributes to understanding the potential antiviral applications of quinoxaline derivatives.

3. DNA-Alkylation and Topoisomerase II Inhibition

Research by Zhou & Skibo (1996) explored the influence of the 7-substituent on the cytotoxicity of pyrrolo[1,2-alpha]-benzimidazole quinones. The study found that certain 7-substituents enhance the nucleophilic trapping and the 1,5-sigmatropic reaction, indicating a mechanism involving DNA-alkylation and topoisomerase II inhibition. This research is significant for understanding the molecular mechanisms of anticancer agents.

4. Anticonvulsant, Antinociceptive, and Anti-Inflammatory Activities

The work by Wilhelm et al. (2014) focused on the synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides. These compounds demonstrated effective anticonvulsant, antinociceptive, and anti-inflammatory properties, indicating potential therapeutic applications for treating conditions like seizures and acute pain.

Safety and Hazards

While specific safety and hazard information for 7-Azidoquinoxaline is not available, it’s important to note that azido compounds can pose a high explosion hazard when exposed to heat .

Mechanism of Action

Target of Action

7-Azidoquinoxaline, a derivative of quinoxaline, has been shown to have a wide range of targets. Quinoxaline derivatives have been reported to act against many targets, receptors, or microorganisms

Mode of Action

It is known that quinoxaline 1,4-di-n-oxides, a related class of compounds, can cause dna damage . This suggests that this compound may interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

Quinoxaline derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of quinoxaline derivatives are an active area of research .

Result of Action

It is known that quinoxaline derivatives can exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antimicrobial effects . This suggests that this compound may have similar effects.

Action Environment

It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances . Therefore, it is reasonable to assume that similar factors could influence the action of this compound.

Properties

IUPAC Name

6-azidoquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-13-12-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPQCKMRAMPKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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